molecular formula C18H16FN3O6S2 B2937922 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide CAS No. 941950-66-9

4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide

Número de catálogo: B2937922
Número CAS: 941950-66-9
Peso molecular: 453.46
Clave InChI: VARGXJYIEFUDRD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a sulfonylbutanamide derivative featuring a benzo[d]thiazole core substituted with methoxy and nitro groups at the 4- and 6-positions, respectively. Its synthesis involves multi-step reactions, including sulfide oxidation, sulfonation, and amide coupling, as detailed in . Key characterization methods include NMR, MS, and LCMS, ensuring structural fidelity and purity.

Propiedades

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O6S2/c1-28-14-9-12(22(24)25)10-15-17(14)21-18(29-15)20-16(23)3-2-8-30(26,27)13-6-4-11(19)5-7-13/h4-7,9-10H,2-3,8H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARGXJYIEFUDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by various studies and findings.

  • IUPAC Name : this compound
  • Molecular Formula : C22H20FN5O9S2
  • Molecular Weight : 581.6 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antibacterial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial effects. For instance, derivatives containing the sulfonamide moiety have shown significant activity against various bacterial strains. In one study, synthesized compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The nitrobenzothiazole component is known for its anticancer properties. Research has shown that compounds featuring this moiety can inhibit tumor cell proliferation and induce apoptosis in cancer cells . The mechanism often involves the modulation of specific signaling pathways associated with cell growth and survival.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. A study highlighted that certain derivatives exhibited strong inhibitory activity with IC50 values significantly lower than standard drugs . This suggests that the compound could serve as a lead for developing new enzyme inhibitors.

Case Studies and Research Findings

StudyFindingsBiological Activity
Moderate to strong antibacterial action against Salmonella typhi and Bacillus subtilis.Antibacterial
Demonstrated effective inhibition of AChE with potential applications in treating Alzheimer's disease.Enzyme Inhibition
Induced apoptosis in cancer cell lines through modulation of signaling pathways.Anticancer

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of the compound. Modifications to the fluorophenyl and sulfonamide groups have been shown to enhance antibacterial and anticancer activities. For example, variations in substituents on the benzothiazole ring can significantly impact the compound's potency against specific targets .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Substituent Effects

Target Compound :
  • Core : Benzo[d]thiazole with 4-methoxy and 6-nitro groups.
  • Side Chain : 4-((4-Fluorophenyl)sulfonyl)butanamide.
  • Key Functional Groups : Sulfonyl, nitro, methoxy, and fluorophenyl.
Analog 1 : VU0500469 ()**
  • Core : 4-Methylbenzo[d]thiazole.
  • Side Chain : 4-(Phenylsulfonyl)butanamide.
  • Key Differences :
    • Substituents : Lacks nitro and methoxy groups on the benzo[d]thiazole ring.
    • Fluorine : Absent in the phenylsulfonyl group.
  • Implications : The absence of electron-withdrawing nitro and methoxy groups may reduce polarity and alter binding kinetics compared to the target compound .
Analog 2 : N-(4-(3,4-Dimethoxyphenyl)Thiazol-2-yl)-4-((4-Fluorophenyl)Sulfonyl)Butanamide ()**
  • Core : Thiazole with 3,4-dimethoxyphenyl substituent.
  • Side Chain : Identical 4-fluorophenylsulfonylbutanamide.
  • Key Differences :
    • Heterocycle : Thiazole vs. benzo[d]thiazole.
    • Substituents : 3,4-Dimethoxy vs. 4-methoxy-6-nitro.
  • Implications : The thiazole core may reduce aromatic stacking interactions, while additional methoxy groups could enhance solubility .
Analog 3 : 1,2,4-Triazole Derivatives ()**
  • Core : 1,2,4-Triazole with sulfonylphenyl and difluorophenyl groups.
  • Key Differences :
    • Heterocycle : Triazole vs. benzo[d]thiazole.
    • Functional Groups : Sulfamoyl and difluorophenyl vs. nitro and methoxy.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C)
Target Compound C₁₈H₁₆FN₃O₆S₂ 477.46 Not reported
N-(4-(3,4-Dimethoxyphenyl)Thiazol-2-yl) Derivative () C₂₁H₂₁FN₂O₅S₂ 464.5 Not reported
N-(4-(5-Bromothiophen-2-yl)Thiazol-2-yl) Derivative () C₁₇H₁₄BrFN₂O₃S₃ 489.4 Not reported
6d () C₂₈H₂₈N₄O₄S₂ 556.7 132–135
  • Key Observations :
    • Molecular weights range from 464.5 to 556.7, influenced by substituents like bromine or additional aryl groups.
    • Melting points are sparsely reported, but higher molecular weight analogs (e.g., 6d) exhibit lower melting points, possibly due to reduced crystallinity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide, and how can reaction conditions be optimized?

  • Methodology : Begin with the synthesis of the benzo[d]thiazole core via condensation of 4-methoxy-6-nitro-2-aminobenzo[d]thiazole with a sulfonyl chloride derivative. A DMF-mediated coupling under controlled pH (neutral, maintained with NaHCO₃) and temperature (40–45°C) is effective for forming the sulfonamide linkage, as demonstrated in analogous thiazole syntheses . Purification via crystallization from absolute alcohol enhances yield and purity.
  • Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-reaction, especially with nitro groups prone to side reactions under acidic/basic conditions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Employ multi-nuclear NMR (¹H, ¹³C) to confirm substitution patterns and sulfonamide connectivity. For example, characteristic shifts for the nitro group (~8.0–8.5 ppm in ¹H NMR) and sulfonyl resonances (~125–135 ppm in ¹³C NMR) are critical markers . High-resolution mass spectrometry (HRMS) or ESI-MS ensures molecular weight accuracy.

Advanced Research Questions

Q. What computational or crystallographic methods are suitable for elucidating the 3D conformation of this compound, and how do structural features influence its bioactivity?

  • Methodology : Use X-ray crystallography with SHELX software (SHELXL for refinement) to resolve the sulfonyl-thiazole dihedral angle and nitro group orientation, as seen in structurally related fluorophenyl-thiazole derivatives . Density Functional Theory (DFT) can model electronic effects of the nitro and methoxy groups on reactivity.
  • Data Contradictions : Discrepancies between computational models and crystallographic data (e.g., torsional angles) may arise due to solvent effects in simulations. Validate with experimental data .

Q. How does the nitro group in the benzo[d]thiazole moiety impact the compound’s biological interactions, particularly in enzyme inhibition studies?

  • Methodology : Compare inhibitory activity against targets like proteases or kinases using nitro-group-modified analogs. For example, nitro groups in thiazoles enhance electron-withdrawing effects, potentially stabilizing enzyme-inhibitor complexes via H-bonding or π-stacking, as observed in flaviviral protease inhibitors .
  • Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and mutagenesis studies to identify critical residues interacting with the nitro group.

Q. What strategies mitigate challenges in studying this compound’s pharmacokinetics (e.g., metabolic stability, solubility)?

  • Methodology : Assess metabolic stability using liver microsomes, focusing on sulfonamide and nitro group susceptibility. Improve solubility via co-crystallization with cyclodextrins or salt formation, as demonstrated for structurally similar sulfonamides .
  • Advanced Analytics : LC-MS/MS tracks metabolite formation, while molecular dynamics simulations predict CYP450 interactions.

Q. How can contradictory bioactivity data (e.g., pro-inflammatory vs. anti-inflammatory effects) be resolved in IL6 modulation studies?

  • Methodology : Context-dependent effects may arise from concentration gradients or cell-type specificity. Dose-response assays (e.g., ELISA for IL6 secretion) in primary vs. immortalized cells clarify discrepancies. For example, fluorophenyl-sulfonyl analogs show dual activity: inhibiting IL6 mRNA at low concentrations but enhancing secretion at higher doses due to off-target kinase effects .
  • Validation : Use siRNA knockdown of suspected off-targets (e.g., JAK/STAT pathway components) to isolate primary mechanisms.

Methodological Challenges and Solutions

Q. What are the limitations of using standard thiazole synthesis protocols for scaling this compound, and how can they be addressed?

  • Challenge : Nitro groups may undergo unintended reduction during prolonged heating.
  • Solution : Optimize reaction time and employ mild reducing agents (e.g., Zn/HOAc) only if reduction is intentional. Use flow chemistry for precise temperature control in large-scale syntheses .

Q. How can researchers differentiate between sulfonamide-mediated bioactivity and non-specific cytotoxicity in cell-based assays?

  • Methodology : Include structural analogs lacking the sulfonyl group as negative controls. Measure ATP levels (CellTiter-Glo) and apoptosis markers (caspase-3/7) alongside target-specific assays (e.g., luciferase reporters for IL6) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.